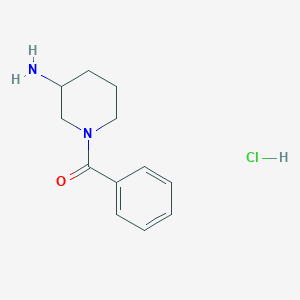

1-Benzoylpiperidin-3-amine hydrochloride

Descripción

Significance of Piperidine (B6355638) Scaffolds in Organic Synthesis

The piperidine motif, a six-membered heterocyclic amine, is a cornerstone in organic synthesis and medicinal chemistry. thieme-connect.comnih.gov Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its importance. Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents. nih.gov

The utility of the piperidine scaffold lies in its conformational flexibility and the ability to introduce substituents at various positions on the ring. This allows chemists to meticulously tailor the three-dimensional structure of a molecule, a critical factor for its interaction with biological targets such as enzymes and receptors. The development of synthetic methodologies to create structurally diverse and chiral piperidine scaffolds remains a significant and active area of chemical research. thieme-connect.comresearchgate.net The introduction of chiral centers into the piperidine ring can significantly influence a molecule's physicochemical properties, biological activity, and pharmacokinetic profiles. researchgate.netthieme-connect.com

Role of 1-Benzoylpiperidin-3-amine Hydrochloride as a Chemical Building Block

This compound, with the chemical formula C₁₂H₁₇ClN₂O, serves as a valuable intermediate in the synthesis of more complex molecules. The hydrochloride salt form enhances the compound's stability and solubility in aqueous environments, making it amenable to various reaction conditions.

The structure of this compound is characterized by a piperidine ring with a benzoyl group attached to the nitrogen atom and an amine group at the 3-position. The benzoyl group often functions as a protecting group for the piperidine nitrogen, allowing for selective reactions at the primary amine at the 3-position. This dual functionality makes it a versatile building block. For instance, the primary amine can undergo a variety of chemical transformations, such as acylation, alkylation, and condensation reactions, to introduce new functional groups and build molecular complexity.

While specific research detailing a wide array of reactions for this compound is not extensively documented in publicly available literature, its utility can be inferred from research on analogous structures. For example, the core structure, 3-aminopiperidine, is a key intermediate in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes. patsnap.comgoogle.com In these syntheses, the piperidine nitrogen is often protected (for example, with a benzoyl group) while the 3-amino group is elaborated.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₇ClN₂O |

| Molecular Weight | 240.73 g/mol |

This data is based on the hydrochloride salt of the compound.

Overview of Academic Research Trajectories for Related Amine Hydrochlorides

The study of amine hydrochlorides is a significant sub-field of organic chemistry, as they represent a common and stable form of amine-containing compounds. Research in this area often focuses on their use as reagents or intermediates in a variety of chemical transformations.

Amine hydrochlorides are frequently employed in reactions where a controlled release of the free amine is desired. The hydrochloride salt can be neutralized in situ to generate the more reactive free base, or it can be used directly in certain catalytic systems. rsc.org Recent research has explored the use of amine hydrochloride salts as bifunctional reagents, where both the amine and the chloride ion participate in the reaction. rsc.org

A major trajectory in the academic research of amine hydrochlorides, particularly those with chiral centers like the derivatives of 3-aminopiperidine, is their application in the synthesis of enantiomerically pure pharmaceuticals. google.com The development of efficient methods for the synthesis and resolution of chiral amine hydrochlorides is a key focus. patsnap.com For instance, patents describe the synthesis of (R)-3-aminopiperidine dihydrochloride (B599025) as a crucial intermediate for DPP-IV inhibitors. google.com These synthetic routes often involve multiple steps, including protection of functional groups, cyclization, and deprotection/salt formation. chemicalbook.com

The analytical characterization of these compounds is also a critical aspect of research, with techniques like High-Performance Liquid Chromatography (HPLC) being developed to determine the enantiomeric purity of chiral amine hydrochlorides and their derivatives. google.com

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(3-aminopiperidin-1-yl)-phenylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c13-11-7-4-8-14(9-11)12(15)10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKGNGIDKDJFSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158607-76-1 | |

| Record name | 1-benzoylpiperidin-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Benzoylpiperidin 3 Amine Hydrochloride

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 1-Benzoylpiperidin-3-amine hydrochloride reveals two primary disconnections that simplify the target molecule into more readily available starting materials. The first key disconnection is at the amide bond, separating the benzoyl group from the piperidine (B6355638) nitrogen. This suggests a benzoylation reaction as a forward synthetic step, utilizing a 3-aminopiperidine derivative and a benzoylating agent.

The second critical disconnection is at the C3-N bond of the piperidine ring, which points to the introduction of the amine group. This can be envisioned to occur from a 1-benzoylpiperidin-3-one (B31810) intermediate through reductive amination. This ketone precursor, in turn, can be derived from a suitable piperidine starting material. This retrosynthetic approach allows for a modular synthesis where the piperidine core is first established and then functionalized.

Established Synthetic Routes to the Piperidine Core

The piperidine ring is a prevalent scaffold in many natural products and pharmaceuticals. kcl.ac.uk Consequently, numerous methods for its synthesis have been developed.

Approaches Involving 4-Piperidone (B1582916) Intermediates

One common strategy for constructing the piperidine core involves the use of 4-piperidone intermediates. These can be synthesized through various methods, including the aza-Michael reaction, which is an atom-efficient method for accessing biologically important piperidines. kcl.ac.uk For instance, substituted divinyl ketones can undergo an aza-Michael cyclization with a primary amine, such as benzylamine, to yield N-substituted 4-piperidones. kcl.ac.uk These 4-piperidones can then serve as versatile building blocks for further modifications to introduce functionality at the 3-position. While the target molecule has a 3-amino group, a 4-piperidone can be a strategic starting point for rearrangements or other transformations to achieve the desired substitution pattern. Piperidin-4-ones are valuable intermediates for the synthesis of 4-aminopiperidine (B84694) therapeutic compounds. googleapis.com

Cyclocondensation Strategies for Piperidine Ring Formation

Cyclocondensation reactions provide another powerful approach to the piperidine ring. These methods often involve the cyclization of linear precursors. For example, derivatives of α-amino acids such as L-ornithine and L-lysine can be used as starting materials to construct chiral 3-aminopiperidines. semanticscholar.org Enzymatic cascades have been designed to convert these amino acid-derived amino alcohols into protected 3-aminopiperidines. semanticscholar.orgresearchgate.net Another approach involves the Dieckmann condensation of a diester to form a β-ketoester, which can then be further elaborated into the desired piperidine derivative. nih.gov

Functionalization and Amide Bond Formation

Benzoylation of the Piperidine Nitrogen

The benzoylation of the piperidine nitrogen is a straightforward amide bond formation. If 3-aminopiperidine is used as the starting material, the primary amine at the 3-position would need to be protected before benzoylation of the ring nitrogen to avoid competing reactions. A more direct route involves the benzoylation of a piperidine derivative that already has the desired C-3 functionality or a precursor to it. This reaction is typically carried out using benzoyl chloride in the presence of a base, such as triethylamine (B128534) or sodium hydroxide (B78521), in a suitable solvent like dichloromethane (B109758). nih.gov The benzoylpiperidine fragment is considered a privileged structure in medicinal chemistry. nih.gov

| Reaction | Reagents and Conditions | Reference |

| Benzoylation | Benzoyl chloride, Triethylamine, Dichloromethane, Room Temperature | nih.gov |

| Benzoylation | Benzoyl chloride, Sodium hydroxide, Water | nih.gov |

Introduction of the Amine Functionality at the C-3 Position

A common and effective method for introducing an amine group at the C-3 position is through the reductive amination of a 1-benzoylpiperidin-3-one intermediate. wikipedia.org This two-step, one-pot process involves the reaction of the ketone with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine, which is then reduced in situ to the desired amine. wikipedia.orglibretexts.orgmasterorganicchemistry.com

Several reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly common due to their selectivity for reducing the imine in the presence of the ketone. wikipedia.orgmasterorganicchemistry.comcommonorganicchemistry.com The reaction is typically carried out under neutral or weakly acidic conditions. wikipedia.org The final step in the synthesis is the formation of the hydrochloride salt, which is achieved by treating the free base with hydrochloric acid.

| Reaction Step | Reagents | Typical Solvents | Key Features | Reference |

| Imine Formation | 1-Benzoylpiperidin-3-one, Ammonia/Ammonium salt | Methanol (B129727), Ethanol (B145695) | Forms an intermediate imine | wikipedia.org |

| Reduction | Sodium cyanoborohydride (NaBH3CN) | Methanol | Selective for imine reduction | wikipedia.orgmasterorganicchemistry.com |

| Reduction | Sodium triacetoxyborohydride (NaBH(OAc)3) | Dichloromethane, Dichloroethane | Moisture sensitive | commonorganicchemistry.com |

| Salt Formation | Hydrochloric acid | - | Forms the hydrochloride salt | google.com |

Formation of the Hydrochloride Salt

The conversion of the free base, 1-Benzoylpiperidin-3-amine, into its hydrochloride salt is a critical final step that enhances the compound's stability and modifies its solubility, typically increasing its solubility in aqueous media. This transformation is an acid-base reaction where the basic amino group on the piperidine ring reacts with hydrochloric acid (HCl). youtube.com

The process generally involves dissolving the 1-Benzoylpiperidin-3-amine free base in a suitable organic solvent and then introducing hydrochloric acid. The HCl can be added in various forms, including as a concentrated aqueous solution, a gas, or as a solution in an organic solvent like ethanol or diethyl ether. nih.govgoogle.com Upon addition of HCl, the amine is protonated, leading to the precipitation of the crystalline hydrochloride salt from the solution. The solid salt is then typically isolated by filtration, washed with a cold solvent to remove any residual impurities, and dried. youtube.com

Specific methodologies reported for analogous compounds provide insight into the conditions that can be employed. For instance, a common method involves dissolving the parent N-acyl aminopiperidine in a solvent such as ethanol and adding an HCl-ethanol solution to induce crystallization of the salt. google.com Alternatively, treating the base with an excess of saturated ethereal hydrogen chloride is another effective method for precipitating the hydrochloride salt. nih.gov In some procedures, the deprotection of a precursor molecule is conducted in concentrated hydrochloric acid at elevated temperatures (e.g., 80–100 °C), which results in the direct formation of the corresponding aminopiperidine dihydrochloride (B599025) salt upon cooling and removal of the solvent. google.com

Optimization of Synthetic Pathways

Optimizing the synthetic route to this compound is crucial for achieving high efficiency, yield, and purity, particularly for large-scale production. The key reaction in the synthesis of the parent compound is the N-benzoylation of a 3-aminopiperidine precursor. Optimization efforts focus on several critical parameters, including the choice of solvent, catalyst, temperature, and the stoichiometric ratio of reactants.

The choice of solvent or reaction medium significantly influences the rate and outcome of the N-benzoylation reaction. Traditional methods often employ a two-phase solvent system (Schotten-Baumann conditions), where an organic solvent like dichloromethane or diethyl ether dissolves the starting materials, and an aqueous phase contains a base to neutralize the HCl byproduct. unacademy.com However, modern approaches have explored more environmentally benign and efficient alternatives, including the use of green solvents or solvent-free conditions.

Recent studies on benzoylation have demonstrated the viability of conducting the reaction without any solvent, which aligns with the principles of green chemistry. These methods often utilize alternative energy sources like microwave or ultrasound irradiation to facilitate the reaction. tsijournals.comnih.gov For example, irradiating a mixture of an amine and benzoyl chloride with ultrasound at room temperature can lead to the formation of the N-benzoylated product in high yield and purity without the need for a solvent or catalyst. tsijournals.com Similarly, microwave-assisted benzoylation on a solid support like basic alumina (B75360) provides a rapid, solvent-free alternative. nih.gov The choice of medium can also affect product selectivity and ease of purification.

The table below summarizes the effects of different solvents and reaction media on benzoylation reactions similar to the synthesis of the target compound's core structure.

The N-benzoylation of amines is frequently catalyzed by a base, which serves to neutralize the hydrochloric acid generated during the reaction and can also enhance the nucleophilicity of the amine. unacademy.com The choice of catalyst is a key factor in optimizing the synthesis.

Commonly used catalysts include aqueous bases like sodium hydroxide or sodium bicarbonate. unacademy.comijirset.com Pyridine (B92270) is also a widely used base catalyst; it can react with benzoyl chloride to form a more potent acylating agent, the benzoylpyridinium ion, thereby accelerating the reaction. unacademy.comnih.gov

More advanced catalytic systems have also been developed. Polyethylene glycol (PEG-400) has been reported as an effective and recyclable catalyst for the benzoylation of amino acids, offering a greener alternative to traditional methods. ijirset.com In solvent-free approaches, the solid support itself, such as basic alumina, can function as the catalyst. nih.gov While specific catalyst loading data for the synthesis of 1-Benzoylpiperidin-3-amine is not extensively detailed in the literature, the principle involves using a sufficient amount to neutralize the acid byproduct and facilitate the reaction, which can range from stoichiometric to catalytic quantities depending on the chosen methodology. For instance, in a microwave-assisted protocol, pyridine was used in sub-stoichiometric amounts (0.6 mmol) relative to the amine (2 mmol). nih.gov

Temperature and the molar ratio of reactants are fundamental parameters that must be optimized to maximize yield and minimize side reactions. The N-benzoylation reaction can be performed over a wide range of temperatures, from 0 °C to over 100 °C, depending on the specific method. For example, acylation reactions can be conducted at cooler temperatures (0–25 °C) to control reactivity, though higher temperatures up to 120 °C are also feasible. google.com Conversely, energy-assisted methods, such as ultrasound-promoted synthesis, can proceed efficiently at room temperature (25–30 °C). tsijournals.com The subsequent hydrolysis of an acyl protecting group to form the final hydrochloride salt often requires elevated temperatures of 80–100 °C. google.com

The stoichiometric ratio between the amine precursor and benzoyl chloride is also a critical factor. While a 1:1 molar ratio is theoretically required, an excess of the acylating agent is often used to ensure complete conversion of the amine. For instance, a microwave-assisted, solvent-free method for benzoylating aniline (B41778) utilized a 2:1 molar ratio of benzoyl chloride to the amine. nih.gov Optimizing this ratio is essential to avoid waste and simplify the purification of the final product by minimizing unreacted starting materials.

The table below provides a summary of optimized temperature and stoichiometry from various benzoylation methodologies.

Advanced Synthesis Strategies

While a specific one-pot synthesis for this compound is not prominently documented, the principles have been successfully applied to the synthesis of related structural motifs like piperidines and benzamides. For example, an efficient one-pot route to construct various N-substituted piperidines from halogenated amides has been developed. mdpi.com This method integrates amide activation, reduction of an intermediate, and intramolecular nucleophilic substitution into a single tandem protocol under mild, metal-free conditions. mdpi.com Similarly, one-pot procedures for synthesizing benzamide (B126) derivatives from 2-aminobenzamide (B116534) and benzoyl chlorides have been reported using a solid acid nanocatalyst under solvent-free conditions. orientjchem.org These examples demonstrate the potential for applying one-pot strategies to streamline the synthesis of this compound, potentially by combining the formation of the piperidine ring, N-benzoylation, and final salt formation into a more integrated and efficient process.

Stereoselective Synthetic Approaches

The synthesis of specific stereoisomers of this compound is crucial for its application in pharmaceuticals, as different enantiomers or diastereomers often exhibit distinct pharmacological activities. Stereoselective synthetic strategies for this compound primarily focus on establishing the chiral center at the C-3 position of the piperidine ring. These approaches can be broadly categorized into biocatalytic methods, chiral resolution, and asymmetric synthesis from chiral precursors.

Biocatalytic Asymmetric Synthesis

Enzymatic catalysis offers a highly efficient and environmentally benign route to enantiomerically pure 3-aminopiperidine derivatives, which are key precursors to the target compound. One of the most prominent biocatalytic methods is the asymmetric amination of a prochiral ketone using transaminases.

In this approach, an N-protected 3-piperidone, such as 1-Boc-3-piperidone, is converted directly into the corresponding chiral amine. beilstein-journals.org The reaction utilizes an ω-transaminase (ω-TA) as the catalyst, with an amine donor like isopropylamine (B41738) and pyridoxal-5'-phosphate (PLP) as a cofactor. beilstein-journals.org By selecting the appropriate transaminase enzyme (either (R)-selective or (S)-selective), it is possible to synthesize either enantiomer of the N-protected 3-aminopiperidine with high yield and excellent enantiomeric excess (ee). beilstein-journals.orgscispace.com

A notable advantage of this method is the use of immobilized enzymes, which facilitates their recovery and reuse, making the process more cost-effective and suitable for larger-scale production. beilstein-journals.org The resulting N-Boc protected aminopiperidine can then be deprotected and subsequently benzoylated to yield the desired stereoisomer of this compound.

Another innovative biocatalytic strategy employs a multi-enzyme cascade. rsc.orgrsc.orgmanchester.ac.uk This one-pot process can utilize variants of galactose oxidase and imine reductase to convert N-Cbz-protected L-ornithinol into L-3-N-Cbz-aminopiperidine. rsc.orgrsc.orgmanchester.ac.uk This method is advantageous as it starts from bio-renewable amino acids and the streamlined one-pot nature of the cascade prevents the racemization of sensitive intermediates, ensuring high enantiopurity of the final product. rsc.orgrsc.orgmanchester.ac.uk

Table 1: Biocatalytic Approaches to Chiral 3-Aminopiperidine Precursors

| Enzyme/Enzyme System | Precursor | Product | Key Features |

|---|---|---|---|

| Immobilized ω-Transaminases (TAs-IMB) | 1-Boc-3-piperidone | (R)- or (S)-3-amino-1-Boc-piperidine | High yield and enantiomeric excess; reusable catalyst. beilstein-journals.org |

| Galactose Oxidase and Imine Reductase Cascade | N-Cbz-protected L-ornithinol | L-3-N-Cbz-aminopiperidine | One-pot synthesis from bio-renewable sources; high enantiopurity. rsc.orgrsc.orgmanchester.ac.uk |

Chiral Resolution of Racemates

Classical resolution of a racemic mixture of 3-aminopiperidine or its derivatives is a widely used method to obtain the individual enantiomers. This technique relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral acid. These diastereomeric salts possess different physical properties, such as solubility, allowing for their separation through fractional crystallization.

Several chiral acids have been successfully employed for the resolution of 3-aminopiperidine. For instance, enantiomerically pure cyclic phosphoric acids, such as (R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide, have been shown to be effective resolving agents. researchgate.net This method can yield (R)-3-aminopiperidine with high yield and enantiomeric excess. researchgate.net Other resolving agents that have been utilized include N-tosyl-(S)-phenylalanine and dibenzoyl-L-tartaric acid. researchgate.netgoogle.com

The success of a chiral resolution process often depends on the choice of solvent and crystallization conditions. Once the diastereomeric salts are separated, the desired enantiomer of the amine can be liberated by treatment with a base. Subsequent protection of the piperidine nitrogen with a benzoyl group affords the target enantiomerically pure 1-benzoylpiperidin-3-amine.

Table 2: Chiral Resolving Agents for 3-Aminopiperidine

| Resolving Agent | Racemic Substrate | Separation Method | Outcome |

|---|---|---|---|

| (R)-Cyclic Phosphoric Acid | 3-Aminopiperidine | Diastereomeric salt crystallization | (R)-3-Aminopiperidine with 99.6% ee. researchgate.net |

| N-tosyl-(S)-phenylalanine | 3-Aminopiperidine | Dielectrically controlled resolution | Provides both (R)- and (S)-enantiomers. researchgate.net |

| Dibenzoyl-L-tartaric acid | 3-Aminopiperidine | Diastereomeric salt crystallization | Reported as a resolving agent. google.com |

Synthesis from Chiral Precursors

Another effective strategy is to synthesize the target molecule from a readily available, enantiomerically pure starting material, often referred to as the "chiral pool." Natural amino acids are common starting points for such syntheses.

For example, (R)-3-aminopiperidine dihydrochloride can be prepared from D-ornithine. google.comgoogle.com The synthesis involves esterification of the amino acid, followed by cyclization to form (R)-3-aminopiperidin-2-one hydrochloride. google.com This intermediate is then reduced, typically using a powerful reducing agent like lithium aluminum hydride, to yield (R)-3-aminopiperidine. google.comgoogle.com Similarly, D-glutamic acid has been used as a starting material for the synthesis of (R)-3-aminopiperidine dihydrochloride. google.com

A more complex asymmetric synthesis has been developed for novel aminopiperidine-fused heterocycles, which involves the creation of a functionalized piperidinone skeleton. nih.gov This method utilizes a three-component cascade coupling with a chiral nitro diester, which is accessible through a highly enantioselective Michael addition. nih.gov Through a base-catalyzed epimerization and crystallization-driven process, the desired trans-isomer of the piperidinone intermediate is obtained in high yield and purity. nih.gov While this route is more intricate, it demonstrates the power of asymmetric synthesis to construct complex chiral molecules with high stereocontrol.

These methods, starting from chiral precursors, ensure that the stereochemistry is controlled from the outset, avoiding the need for resolution later in the synthetic sequence. The resulting chiral aminopiperidine can then be converted to this compound.

Chemical Reactivity and Derivatization of 1 Benzoylpiperidin 3 Amine Hydrochloride

Reaction Mechanisms Involving the Primary Amine Moiety

The primary amino group (-NH2) at the C-3 position of the piperidine (B6355638) ring is a potent nucleophile, making it the primary site for a variety of chemical modifications. Its reactions are fundamental to the synthesis of more complex molecules derived from this scaffold.

The primary amine of 1-Benzoylpiperidin-3-amine hydrochloride readily undergoes nucleophilic acyl substitution with a range of acylating agents, such as acyl chlorides and acid anhydrides, to form stable amide bonds. pearson.comuomustansiriyah.edu.iq In this reaction, the lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acylating agent. khanacademy.org This addition is followed by the elimination of a leaving group (e.g., chloride), resulting in the formation of a new N-acyl derivative. uomustansiriyah.edu.iqyoutube.com The reaction is typically conducted in the presence of a base to neutralize the acidic byproduct (e.g., HCl) that is formed. pearson.comuomustansiriyah.edu.iq

This reactivity allows for the introduction of various acyl groups onto the C-3 amino function, thereby modifying the compound's steric and electronic properties. The general mechanism proceeds via a tetrahedral intermediate, which collapses to expel the leaving group and form the final amide product. khanacademy.org

Alkylation of the primary amine offers a direct route to secondary and tertiary amines. Direct alkylation using alkyl halides can be challenging to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. researchgate.netmsu.edu

A more controlled and widely used method for alkylation is reductive amination. masterorganicchemistry.comuni-bayreuth.de This two-step, one-pot process involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate. libretexts.org The imine is then reduced in situ to the corresponding secondary or tertiary amine using a selective reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.comlibretexts.org This strategy avoids the issue of multiple alkylations because the imine forms only once on the primary amine before being reduced. masterorganicchemistry.com A wide variety of alkyl groups can be introduced by choosing the appropriate aldehyde or ketone. organic-chemistry.org

Table 1: Comparison of Alkylation Strategies for Primary Amines

| Strategy | Reagents | Mechanism | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Alkylation | Alkyl Halide (R-X) | Nucleophilic Substitution (SN2) | Simple procedure | Poor selectivity, risk of over-alkylation researchgate.netmsu.edu |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH3CN) | Imine formation followed by reduction | High selectivity, controlled mono-alkylation masterorganicchemistry.comlibretexts.org | Two-step process (though often one-pot) |

The primary amine of this compound is often targeted for derivatization to facilitate chemical analysis, particularly for chromatographic methods like HPLC. Since the parent compound, 3-aminopiperidine, lacks a strong chromophore, derivatization is used to attach a UV-active group, enhancing detection sensitivity. nih.govresearchgate.net

Common derivatization strategies include:

Benzoylation: Reaction with benzoyl chloride introduces a benzoyl group, which has strong UV absorbance, allowing for sensitive detection by HPLC-UV. google.com This method is used for both qualitative and quantitative analysis. google.com

Sulfonylation: Reagents like para-toluenesulfonyl chloride (PTSC) are used to create sulfonamide derivatives. nih.govresearchgate.net This pre-column derivatization not only introduces a chromophore but is also crucial for the chiral separation of enantiomers on specific HPLC columns, allowing for the determination of enantiomeric purity. nih.gov

These derivatization reactions are typically fast and selective for the primary amine under controlled conditions. google.com

Table 2: Analytical Derivatization Reagents for 3-Aminopiperidine

| Derivatizing Agent | Purpose | Analytical Method | Reference |

|---|---|---|---|

| Benzoyl Chloride | Introduce UV chromophore for quantitative analysis | HPLC-UV | google.com |

| para-Toluenesulfonyl Chloride (PTSC) | Introduce chromophore and enable chiral separation | Chiral HPLC-UV | nih.govresearchgate.net |

| Boc Anhydride | Introduce UV-absorbing group for analysis (used for similar compounds) | HPLC-UV | google.com |

Transformations of the Piperidine Ring System

While reactions at the exocyclic primary amine are more common, the piperidine ring itself can undergo transformations, although these are often more synthetically demanding.

The C-3 carbon of this compound is a stereocenter, meaning the compound exists as a pair of enantiomers, (R)- and (S)-1-benzoylpiperidin-3-amine. Any reaction that involves the piperidine ring must take this pre-existing chirality into account. Transformations that create a new stereocenter elsewhere in the ring will result in the formation of diastereomers, which may have different physical properties and biological activities.

The synthesis of enantiomerically pure 3-aminopiperidine derivatives is a key consideration in pharmaceutical chemistry. researchgate.net This is often achieved through chiral resolution, where the racemic amine is reacted with a chiral acid (such as D-mandelic acid) to form diastereomeric salts that can be separated by crystallization. google.com Subsequent reactions must then be designed to proceed without affecting the stereochemical integrity of the C-3 center.

The nitrogen atom within the piperidine ring is part of a tertiary amide functional group (an N-benzoyl group). This benzoyl group significantly influences the nitrogen's reactivity. The lone pair of the nitrogen atom is delocalized into the adjacent carbonyl group, making it much less nucleophilic and less basic than the nitrogen in an N-alkyl piperidine.

Consequently, the N-benzoyl bond is relatively stable. However, it can be cleaved under forcing conditions, such as strong acid or base hydrolysis, which would regenerate the secondary amine (3-aminopiperidine) and benzoic acid. This deprotection step might be employed in a multi-step synthesis to free the piperidine nitrogen for further functionalization. Iminium ions are common intermediates in piperidine synthesis and transformations, but the electron-withdrawing nature of the benzoyl group makes the formation of such an intermediate from the tertiary amide less favorable compared to a simple tertiary amine.

Reactivity and Modifications of the Benzoyl Group

The benzoyl group, consisting of a phenyl ring attached to a carbonyl moiety, is a significant feature influencing the molecule's electronic properties and reactivity. Both the aromatic ring and the carbonyl carbon serve as handles for further chemical modification.

The phenyl ring of the benzoyl group can undergo substitution reactions, although its reactivity is heavily influenced by the attached carbonyl group, which is linked to the piperidine nitrogen.

Electrophilic Aromatic Substitution (EAS): The amide carbonyl group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack compared to unsubstituted benzene. masterorganicchemistry.com This deactivation occurs because the carbonyl group pulls electron density out of the ring, making it less nucleophilic. Consequently, harsher reaction conditions are typically required to achieve substitution. The directing effect of the carbonyl group channels incoming electrophiles primarily to the meta position. researchgate.net Standard EAS reactions like nitration, halogenation, and Friedel-Crafts reactions can be applied, though the deactivating nature of the substituent must be considered. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): For a nucleophilic aromatic substitution to occur, the aromatic ring typically requires strong electron-withdrawing groups (like a nitro group) at positions ortho or para to a leaving group (such as a halogen). chemistrysteps.com The unsubstituted benzoyl ring of this compound is not activated for traditional SNAr reactions. However, if a derivative containing a halogen on the benzoyl ring is used, it can be subjected to modifications like cross-coupling reactions, which significantly broadens the synthetic possibilities. nih.gov

Table 1: Summary of Aromatic Ring Reactivity

| Reaction Type | Reactivity of Benzoyl Ring | Directing Effect | Typical Conditions |

| Electrophilic Aromatic Substitution | Deactivated | meta-directing | Strong acid catalyst (e.g., H₂SO₄, AlCl₃) and forcing conditions may be needed. |

| Nucleophilic Aromatic Substitution | Not activated (unless substituted) | N/A | Requires strong activation (e.g., NO₂ groups) or specialized conditions (e.g., benzyne (B1209423) mechanism). |

The carbonyl carbon of the benzoyl group is electrophilic and can be targeted by various nucleophiles. However, as part of an amide linkage, it is less reactive than the carbonyls in ketones or acyl chlorides.

Reduction: The amide carbonyl can be completely reduced to a methylene (B1212753) group (-CH₂-) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgpressbooks.pub This reaction converts the 1-benzoylpiperidine (B189436) moiety into a 1-benzylpiperidine (B1218667) derivative, fundamentally altering the structure and properties of the scaffold. libretexts.org

Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat. libretexts.orglibretexts.org This reaction regenerates the parent amine (3-aminopiperidine) and benzoic acid, effectively removing the benzoyl group.

Addition of Organometallics: Reagents like Grignard (RMgX) or organolithium (RLi) compounds can attack the carbonyl carbon. While esters typically undergo double addition with Grignard reagents, amides can often be controlled to yield ketones after an aqueous workup. nih.govmasterorganicchemistry.com This provides a pathway to introduce new carbon-carbon bonds at this position.

Table 2: Selected Reactions at the Carbonyl Group

| Reaction | Reagent(s) | Product Type |

| Reduction | Lithium aluminum hydride (LiAlH₄) | 1-Benzylpiperidine derivative |

| Hydrolysis | H₃O⁺ or OH⁻, heat | 3-Aminopiperidine + Benzoic Acid |

| Addition | Grignard Reagent (RMgX) then H₃O⁺ | Phenyl Ketone derivative |

Role of the Hydrochloride Salt in Chemical Transformations

The compound is supplied as a hydrochloride salt, where the acidic proton from hydrogen chloride has protonated a basic nitrogen atom. In this molecule, the primary amine at the 3-position is more basic than the amide nitrogen and is therefore the site of protonation. This salt form has significant implications for the compound's handling and reactivity.

Stability and Solubility: Converting amines to their hydrochloride salts is a common practice in pharmaceuticals and chemical synthesis. stackexchange.comspectroscopyonline.com The resulting ionic salt is typically a stable, crystalline solid, which is easier to handle, weigh, and store than the corresponding free base, which may be an oil or a less stable solid. stackexchange.com The ionic nature of the salt also generally increases its solubility in water and other polar protic solvents. stackexchange.comquora.com

Reactivity Modulation: The protonation of the 3-amino group to form an ammonium salt (-NH₃⁺) deactivates its nucleophilicity. spectroscopyonline.com The lone pair of electrons on the nitrogen is engaged in a bond with the proton and is therefore unavailable to act as a nucleophile in reactions such as acylation or alkylation. quora.com For the 3-amino group to participate in a chemical transformation, a base (such as triethylamine (B128534), sodium carbonate, or sodium hydroxide) must be added to the reaction mixture. The base neutralizes the hydrochloride, deprotonating the ammonium ion and liberating the nucleophilic "free base" form of the amine in situ. researchgate.net Therefore, the hydrochloride salt acts as a stable precursor form, protecting the reactive amine until it is intentionally liberated for a subsequent synthetic step. In some advanced applications, amine hydrochloride salts can also be used as bifunctional reagents, participating in reactions where both the amine and the chloride components are incorporated into the final product. rsc.org

Synthesis of Chemically Diverse Derivatives and Libraries

This compound is a versatile building block for the synthesis of compound libraries, a key strategy in drug discovery. enamine.net The core scaffold contains a primary amine at the 3-position, which serves as a prime attachment point for introducing chemical diversity. This process, often termed "scaffold decoration," allows for the rapid, parallel synthesis of a multitude of related compounds. enamine.net

The primary amine is a potent nucleophile (once liberated from its salt form) and can undergo a wide array of robust and high-yielding chemical reactions. By reacting the scaffold with a diverse set of reagents, a library of derivatives with varied physicochemical properties can be generated.

Common derivatization reactions at the 3-amino position include:

Amide Formation (Acylation): Reaction with various acyl chlorides or carboxylic acids (using coupling agents) to form a diverse set of amides.

Sulfonamide Formation: Reaction with sulfonyl chlorides to yield sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

N-Alkylation: Reaction with alkyl halides to produce secondary and tertiary amines, although controlling the degree of alkylation can be challenging.

These reactions allow for the systematic modification of the substituent at the 3-position, enabling chemists to explore the structure-activity relationship (SAR) of the resulting compounds in biological assays.

Table 3: Common Derivatization Reactions for Library Synthesis

| Reaction Class | Reagent Type | Functional Group Formed |

| Acylation | Acyl Chloride (R-COCl) | Amide (-NHCOR) |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide (-NHSO₂R) |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Secondary/Tertiary Amine (-NHR, -NR₂) |

| Urea Formation | Isocyanate (R-NCO) | Urea (-NHCONHR) |

Analytical Characterization in Chemical Synthesis and Purity Assessment

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 1-Benzoylpiperidin-3-amine hydrochloride, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailing the chemical environment of protons and carbons within a molecule. For derivatives of 3-aminopiperidine, ¹H NMR spectra show characteristic signals for the piperidine (B6355638) ring protons. The hydrochloride salt form can influence the chemical shifts of protons near the nitrogen atoms due to protonation. ¹³C NMR spectroscopy complements this by identifying the number and types of carbon atoms, verifying the carbon skeleton of the piperidine ring.

Table 1: Representative NMR Data for a Benzoylpiperidine Derivative

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H | 1.45-1.60 (m, 2H), 1.70-1.98 (bm, 2H), 2.90-3.24 (bm, 2H), 3.55-3.83 (bm, 2H), 4.35-4.60 (bm, 1H) |

| ¹³C | 28.41 (2C), 40.89, 42.28, 46.29 (2C) |

Data is for a related benzoylpiperidine derivative and is illustrative. unipi.it

Mass Spectrometry (MS and High-Resolution Mass Spectrometry (HRMS))

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which helps in confirming the molecular formula. For 1-Benzoylpiperidin-3-amine, the predicted monoisotopic mass is 204.12627 Da. uni.lu The fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure by showing the loss of specific fragments.

Predicted collision cross-section (CCS) values can also be calculated for different adducts of the molecule, providing additional structural information. uni.lu

Table 2: Predicted Mass Spectrometry Data for 1-Benzoylpiperidin-3-amine

| Adduct | m/z |

| [M+H]⁺ | 205.13355 |

| [M+Na]⁺ | 227.11549 |

| [M-H]⁻ | 203.11899 |

Data is predicted. uni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For this compound, key absorptions would be expected for the amide carbonyl (C=O) stretch, N-H stretches of the amine and ammonium (B1175870) groups, and C-H stretches of the aromatic and aliphatic portions.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The benzoyl group in this compound contains a chromophore that absorbs UV light, which is essential for its detection in chromatographic methods. A Chinese patent describes the use of a UV detector at wavelengths between 220-300 nm, with a preference for 230-260 nm, for the analysis of benzoyl-3-aminopiperidine derivatives. google.com Another patent specifies a UV detection wavelength of 254 nm. google.com

Chromatographic Techniques for Purity and Isomer Assessment

Chromatographic methods are fundamental for separating this compound from any impurities, including starting materials, by-products, and enantiomeric isomers.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the chemical purity of pharmaceutical compounds. unipi.it For the analysis of benzoyl-3-aminopiperidine, a reversed-phase HPLC method using a C18 column is commonly employed. google.com

A patent outlines a specific HPLC method for benzoyl-3-aminopiperidine, utilizing a C18 column with a mobile phase consisting of a 0.01 mol/L phosphate (B84403) aqueous solution and methanol (B129727) (90:10). google.com The detection is carried out using a UV detector at 254 nm, with a flow rate of 1.0 mL/min and a column temperature of 30°C. google.com In a study on benzoylpiperidine derivatives, HPLC analysis was used to confirm that all target compounds had a purity of ≥ 95% as determined by UV detection at 254 nm. unipi.it

Table 3: Example HPLC Method for Benzoyl-3-aminopiperidine Analysis

| Parameter | Condition |

| Column | C18 |

| Mobile Phase | 0.01 mol/L Phosphate Aqueous Solution-Methanol (90:10) |

| Detection | UV at 254 nm |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

Source: google.com

Chiral HPLC for Enantiomeric Purity Evaluation

Since this compound possesses a chiral center at the 3-position of the piperidine ring, it can exist as a pair of enantiomers. Chiral HPLC is a critical technique for separating and quantifying these enantiomers to determine the enantiomeric purity of the sample.

The analysis of the enantiomeric purity of 3-aminopiperidine often involves a pre-column derivatization step to introduce a chromophore, making the enantiomers detectable by a UV detector. nih.govsigmaaldrich.com One method involves derivatization with para-toluene sulfonyl chloride (PTSC). nih.govsigmaaldrich.com A Chinese patent describes the derivatization of 3-aminopiperidine with benzoyl chloride to form benzoyl-3-aminopiperidine, which is then analyzed by chiral HPLC. google.com

One specific chiral HPLC method for benzoyl-3-aminopiperidine uses a ChromTech CHIRAL-AGP column with a mobile phase of 0.015 mol/L phosphate aqueous solution and isopropanol (B130326) (99:1). google.com The detection is performed at 254 nm with a flow rate of 0.8 mL/min and a column temperature of 30°C. google.com Another method for a derivatized 3-aminopiperidine utilizes a Chiralpak AD-H column with a mobile phase of 0.1% diethylamine (B46881) in ethanol (B145695) and UV detection at 228 nm. nih.govsigmaaldrich.com The resolution between the two enantiomers in this method was reported to be greater than 4.0. nih.govsigmaaldrich.com

Table 4: Example Chiral HPLC Method for Benzoyl-3-aminopiperidine Analysis

| Parameter | Condition |

| Column | ChromTech CHIRAL-AGP |

| Mobile Phase | 0.015 mol/L Phosphate Aqueous Solution-Isopropanol (99:1) |

| Detection | UV at 254 nm |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 30°C |

Source: google.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a highly versatile and rapid analytical technique widely employed in organic synthesis for qualitative monitoring of reaction progress and for screening purposes. sigmaaldrich.com Its application is crucial in the synthesis of this compound, particularly for tracking the conversion of reactants to the desired product. The synthesis of the parent compound, (S)-1-Benzoyl-3-aminopiperidine, for instance, involves the reaction of (S)-3-aminopiperidine with benzoyl chloride, a process that can be effectively monitored using TLC. google.com

The principle of TLC relies on the differential partitioning of components of a mixture between a stationary phase (typically a thin layer of adsorbent like silica (B1680970) gel on a plate) and a mobile phase (a solvent or solvent mixture). In the context of synthesizing 1-Benzoylpiperidin-3-amine, a researcher would spot the starting material (3-aminopiperidine), the reaction mixture at various time intervals, and a co-spot (a mix of starting material and reaction mixture) onto the TLC plate.

As the mobile phase ascends the plate via capillary action, compounds separate based on their polarity. The less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger interaction with the stationary phase and travel shorter distances. The reaction is considered complete when the spot corresponding to the starting amine has disappeared and a new spot, corresponding to the benzoylated product, has appeared and its intensity is maximized.

Visualization of the separated spots is achieved using methods appropriate for the compounds' structures. Due to the presence of the benzoyl group, 1-Benzoylpiperidin-3-amine is UV-active and can be visualized under a UV lamp (typically at 254 nm). The starting material, 3-aminopiperidine, may not be UV-active but can be visualized by staining the plate with a reagent such as ninhydrin, which reacts with primary amines to produce a distinct color.

Below is an illustrative data table representing a typical TLC analysis for monitoring this reaction.

Table 1: Illustrative TLC Data for the Synthesis of 1-Benzoylpiperidin-3-amine

| Compound | Rf Value (Hypothetical) | Visualization Method |

|---|---|---|

| 3-Aminopiperidine (Starting Material) | 0.15 | Ninhydrin Stain (Purple Spot) |

| 1-Benzoylpiperidin-3-amine (Product) | 0.60 | UV Light (254 nm), Potassium Permanganate Stain |

Mobile Phase: 9:1 Dichloromethane (B109758)/Methanol. Stationary Phase: Silica Gel 60 F254.

Advanced Characterization Techniques (e.g., X-ray Crystallography for Solid-State Structure)

While techniques like TLC, HPLC, and spectroscopic methods (NMR, IR, MS) confirm the identity, purity, and molecular structure of a compound, X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms in its solid, crystalline state. This technique provides unambiguous proof of structure, including relative and absolute stereochemistry, and offers detailed insights into bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

The process begins with the growth of a suitable single crystal of the compound, in this case, this compound. This crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern. mdpi.com

This pattern is collected and computationally analyzed to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, and the structure is solved and refined. mdpi.com The final output is a detailed crystallographic information file (CIF) containing the precise coordinates of every atom in the unit cell—the basic repeating unit of the crystal.

For this compound, an X-ray crystal structure analysis would confirm the connectivity of the benzoyl group to the piperidine nitrogen, the position of the amine group at the C-3 position of the piperidine ring, and the conformation of the six-membered ring (e.g., chair conformation). It would also reveal the nature of the ionic interaction between the protonated amine/piperidine nitrogen and the chloride counter-ion, as well as any hydrogen bonding networks that stabilize the crystal packing.

The table below presents the type of crystallographic data that would be obtained from such an analysis for a compound of this nature.

Table 2: Representative Crystallographic Data for a Small Organic Hydrochloride Salt

| Parameter | Illustrative Value | Description |

|---|---|---|

| Crystal System | Monoclinic | The crystal lattice system. |

| Space Group | P2₁/c | The symmetry group of the crystal. |

| a (Å) | 10.5 | Unit cell dimension. |

| b (Å) | 8.2 | Unit cell dimension. |

| c (Å) | 15.1 | Unit cell dimension. |

| α (°) | 90 | Unit cell angle. |

| β (°) | 98.5 | Unit cell angle. |

| γ (°) | 90 | Unit cell angle. |

| Volume (ų) | 1289 | The volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

Note: The values presented are hypothetical and serve to illustrate the data generated from an X-ray crystallography experiment.

Theoretical and Computational Studies of 1 Benzoylpiperidin 3 Amine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of electron distribution and its implications for molecular stability and reactivity. For 1-Benzoylpiperidin-3-amine hydrochloride, these calculations can elucidate the electronic environment and the energetic landscape of the molecule.

The electronic structure of a molecule is key to understanding its chemical behavior. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nih.gov

In the case of this compound, the benzoyl group, with its electron-withdrawing nature, is expected to significantly influence the electronic distribution. The lone pair of electrons on the piperidine (B6355638) nitrogen atom will be involved in amide resonance, creating a partial double bond character between the nitrogen and the carbonyl carbon. This delocalization affects the energy of the molecular orbitals.

Table 1: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -8.2 | Region of electrophilic attack |

| LUMO Energy | -1.5 | Region of nucleophilic attack |

Note: These values are hypothetical and representative for a molecule of this class, derived from general principles of computational chemistry.

Density Functional Theory (DFT) is a widely used computational method for predicting the optimized geometry and thermodynamic stability of molecules. researchgate.net For this compound, DFT calculations can determine the most stable three-dimensional arrangement of its atoms, including bond lengths, bond angles, and dihedral angles.

The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. researchgate.net However, the presence of substituents—the N-benzoyl group and the 3-amino hydrochloride group—will determine their preferred orientation (axial vs. equatorial). The bulky benzoyl group attached to the nitrogen atom will influence the ring's geometry due to steric hindrance and electronic effects. The protonated amino group at the 3-position will also have a significant impact on the conformational preference, likely favoring an equatorial position to minimize steric clashes.

DFT calculations can also provide the total electronic energy of the molecule, which is a measure of its stability. By comparing the energies of different possible conformations, the most stable isomer can be identified.

Table 2: Predicted Geometric Parameters for the Most Stable Conformer

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | 1.24 Å |

| C-N (Amide) Bond Length | 1.36 Å |

| C-N-C (Piperidine) Angle | 118.5° |

Note: These values are hypothetical and based on typical bond lengths and angles for similar structures calculated using DFT methods.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to explore the various conformations a molecule can adopt and to understand the forces that govern their relative stabilities.

The conformational landscape of this compound is primarily dictated by the piperidine ring. The ring can exist in several conformations, including the stable chair form and higher-energy twist-boat forms. acs.orgnih.gov For N-acylpiperidines, the partial double bond character of the amide C-N bond introduces a significant rotational barrier and can lead to a phenomenon known as pseudoallylic strain, which influences the orientation of substituents. acs.org

For the 3-amino hydrochloride substituent, there is a choice between an axial and an equatorial position on the chair-form piperidine ring. Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions. Computational energy calculations can quantify the energy difference between these two conformers. It is anticipated that the conformer with the 3-amino hydrochloride group in the equatorial position would be significantly more stable.

Table 3: Predicted Relative Energies of Conformers

| Conformer | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|

| Chair (3-NH3+ equatorial) | 0.00 | >99 |

| Chair (3-NH3+ axial) | >3.0 | <1 |

Note: These values are illustrative and based on conformational studies of substituted piperidines. researchgate.net

Intramolecular interactions play a crucial role in determining the most stable conformation of a molecule. In this compound, several such interactions can be identified through computational analysis.

Steric Hindrance: The interaction between the bulky benzoyl group and the piperidine ring hydrogens will influence the ring's puckering. Similarly, 1,3-diaxial interactions would destabilize the conformation where the amino group is in the axial position.

Hydrogen Bonding: Although less likely to be a dominant force in the hydrochloride salt form, potential intramolecular hydrogen bonds between the amine protons and the carbonyl oxygen could be explored in the free base form.

Electrostatic Interactions: The positive charge on the protonated amine group will interact with the partial negative charge on the carbonyl oxygen. The nature of this interaction (attractive or repulsive) will depend on the specific conformation and the distance between these groups.

Computational Prediction of Chemical Properties Relevant to Synthesis

Computational chemistry can also predict various chemical properties that are relevant to the synthesis and reactivity of this compound. These predictions can help in designing synthetic routes and understanding the molecule's behavior in chemical reactions.

Reactivity Descriptors: Based on the HOMO and LUMO energies, various reactivity descriptors can be calculated. nih.gov For instance, the electrophilicity index can predict how the molecule will react with nucleophiles. The regions of highest and lowest electrostatic potential on the molecule's surface can indicate sites prone to nucleophilic and electrophilic attack, respectively. researchgate.net

pKa Prediction: Computational methods can estimate the pKa values of the protonated 3-amino group. This is crucial for understanding its acid-base properties and its behavior at different pH values.

Solubility Prediction: Solvation models can be used to predict the solubility of the molecule in different solvents, which is valuable information for purification and formulation processes.

Table 4: Predicted Chemical Properties

| Property | Predicted Value | Relevance |

|---|---|---|

| pKa (of 3-amino group) | 8.5 - 9.5 | Acid-base behavior |

| LogP | 1.8 | Lipophilicity/hydrophilicity |

Note: These values are hypothetical estimates based on computational models for similar functionalized piperidines.

Modeling of Chemical Reactions and Reaction Pathways of this compound

The primary goal of modeling chemical reactions is to understand the mechanism at a molecular level. This includes the sequence of bond-breaking and bond-forming events, the identification of the most energetically favorable route from reactants to products, and the calculation of reaction rates. For this compound, computational studies could explore its formation, for instance, the acylation of 3-aminopiperidine. Such a study would model the approach of the benzoyl group to the piperidine nitrogen, the formation of a tetrahedral intermediate, and the subsequent collapse to the final product, including the protonation to form the hydrochloride salt.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the reaction mechanisms of organic compounds. researchgate.net DFT calculations can provide detailed information about the electronic structure, geometry, and energy of the molecules involved in a reaction. researchgate.net By locating the transition state structures, which represent the highest energy point along the reaction coordinate, the activation energy for a particular reaction step can be calculated. researchgate.net This, in turn, allows for the prediction of reaction kinetics.

A hypothetical computational study on a reaction involving this compound could involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm the nature of the optimized structures. Reactants, intermediates, and products should have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Energy Profile Calculation: The relative energies of all species along the reaction pathway are calculated to construct a reaction energy profile. This profile visually represents the energy changes that occur as the reaction progresses.

Thermodynamic and Kinetic Analysis: From the computed energies, important thermodynamic parameters such as the change in enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) for the reaction can be determined. researchgate.net The activation energy (Ea) derived from the transition state energy allows for the estimation of the reaction rate constant using transition state theory.

For instance, in the study of piperidine derivatives, computational modeling has been used to explore their reaction mechanisms and structure-activity relationships. researchgate.net These studies often calculate key thermodynamic parameters like Gibbs free energy and activation energy to assess the feasibility and efficiency of a reaction. researchgate.net Molecular dynamics simulations can also be employed to validate the stability of reaction products and intermediates under physiological conditions. researchgate.net

While detailed research findings and data tables for the computational modeling of reactions specifically involving this compound are not available, the table below illustrates the type of data that such a study would aim to generate for a hypothetical reaction.

Hypothetical Reaction: N-Debenzoylation of 1-Benzoylpiperidin-3-amine

| Species | Optimized Energy (Hartree) | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

| Reactant Complex | -825.12345 | 0.0 | 0 |

| Transition State | -825.09876 | 15.5 | 1 |

| Product Complex | -825.14567 | -13.9 | 0 |

Note: The data in this table is purely illustrative and does not represent actual computational results.

Such a table would provide quantitative data on the energetics of the reaction, allowing for a detailed understanding of its feasibility and mechanism. The relative energies would indicate whether the reaction is exothermic or endothermic, and the energy of the transition state would determine the kinetic barrier to the reaction.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Key Intermediate in Multi-Step Organic Syntheses

1-Benzoylpiperidin-3-amine hydrochloride serves as a crucial intermediate in numerous multi-step synthetic sequences, particularly in the preparation of pharmacologically active compounds and other high-value organic molecules. researchgate.netrsc.orgbeilstein-journals.orgnih.gov The benzoyl group acts as a protecting group for the piperidine (B6355638) nitrogen, preventing its participation in reactions while allowing for selective functionalization of the primary amine at the 3-position. wikipedia.orglibretexts.org This strategic protection is essential in multi-step synthesis, where chemoselectivity is paramount. wikipedia.org

The general synthetic utility of this compound is outlined in the following table, which highlights the role of the key functional groups in multi-step syntheses.

| Functional Group | Role in Synthesis | Potential Transformations |

| Primary Amine (as hydrochloride salt) | Nucleophilic center for C-N bond formation. The salt form enhances stability and can be neutralized in situ. | Acylation, alkylation, reductive amination, arylation, formation of amides, sulfonamides, and ureas. |

| Benzoyl-protected Piperidine Nitrogen | Prevents unwanted side reactions at the piperidine nitrogen. Can be removed at a later stage to allow for further functionalization. | Deprotection via hydrolysis (acidic or basic conditions) to yield the free secondary amine. |

| Piperidine Scaffold | Provides a six-membered heterocyclic core, a common motif in bioactive molecules. | The stereochemistry at the C-3 position can be leveraged for the synthesis of chiral targets. |

A common synthetic strategy involves the initial reaction of the primary amine of this compound with a suitable electrophile. Following this transformation, the benzoyl protecting group can be removed to liberate the piperidine nitrogen, which can then undergo further reactions, such as N-alkylation or N-arylation. This sequential functionalization allows for the controlled and predictable assembly of complex molecular architectures. For instance, this approach is instrumental in the synthesis of substituted piperidines, which are prevalent in many classes of pharmaceuticals. nih.govijnrd.orgencyclopedia.pub

Development of Novel Building Blocks for Chemical Scaffolds

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs. nih.govresearchgate.net this compound serves as an excellent starting material for the development of novel and diverse chemical scaffolds based on the piperidine core. By modifying the primary amine and subsequently the piperidine nitrogen, a wide range of derivatives can be accessed, each with unique three-dimensional structures and chemical properties.

Researchers have utilized this building block to create libraries of compounds for high-throughput screening in drug discovery programs. nih.gov The ability to introduce various substituents at two distinct points on the molecule allows for the exploration of a broad chemical space, increasing the probability of identifying compounds with desired biological activities. For example, derivatives of this compound have been used to synthesize novel inhibitors of various enzymes and receptors. nih.govmdpi.com

The following table illustrates the generation of diverse chemical scaffolds from this compound:

| Initial Reaction at Primary Amine | Subsequent Reaction at Piperidine Nitrogen | Resulting Scaffold Type |

| Acylation with a bifunctional reagent | Intramolecular cyclization | Bicyclic or spirocyclic piperidine derivatives |

| Reductive amination with a substituted aldehyde | N-arylation | 1,3-disubstituted piperidines with diverse side chains |

| Urea formation with an isocyanate | N-alkylation with a functionalized alkyl halide | Piperidinyl ureas with tailored properties |

Applications in Catalyst or Ligand Design

The chiral nature of this compound, when resolved into its individual enantiomers, makes it a valuable precursor for the synthesis of chiral ligands and catalysts for asymmetric synthesis. snnu.edu.cnnih.gov Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules, which is of critical importance in the pharmaceutical and fine chemical industries. mdpi.com

The primary amine and the piperidine nitrogen can be incorporated into larger molecular frameworks to create bidentate or polydentate ligands that can coordinate with transition metals. The stereochemistry of the piperidine ring can induce chirality in the resulting metal complex, which in turn can catalyze enantioselective transformations.

Examples of ligand types that can be synthesized from chiral this compound include:

P,N-Ligands: The primary amine can be converted into a phosphine-containing moiety, while the piperidine nitrogen can serve as the second coordination site. nih.gov

Diamine Ligands: The primary amine, along with the deprotected piperidine nitrogen, can form the basis of a chiral diamine ligand.

Salen-type Ligands: The primary amine can be condensed with salicylaldehyde (B1680747) derivatives to form Schiff base ligands.

These chiral ligands can be employed in a variety of asymmetric reactions, such as hydrogenation, transfer hydrogenation, and C-C bond-forming reactions, to produce enantiomerically enriched products. acs.org

Investigation in Non-Biological Chemical Systems (e.g., amine chemistry in industrial processes)

While the primary applications of this compound are in the life sciences, its fundamental chemical properties as a protected diamine make it relevant to broader industrial chemical processes. The chemistry of amines is central to many industrial applications, including the synthesis of polymers, agrochemicals, and specialty chemicals. researchgate.net

In the context of materials science, piperidine-containing structures can be incorporated into polymers to modify their physical and chemical properties. The amine functionalities can serve as cross-linking sites or as points for further chemical modification of the polymer backbone. For instance, the incorporation of such building blocks could influence properties like solubility, thermal stability, and adhesion. There is growing interest in developing novel materials for applications such as 3D printing and specialized coatings, where tailored chemical functionality is crucial. researchgate.net

The benzoyl group, in this context, can be seen as a latent reactive site. In an industrial process, the protected amine could be carried through several synthetic steps and then deprotected under specific conditions to trigger a desired chemical transformation, such as polymerization or surface functionalization. While specific large-scale industrial applications of this compound are not widely documented, its chemical profile aligns with the needs of various sectors that rely on the versatile reactivity of amines.

Q & A

Q. What are the common synthetic routes for 1-Benzoylpiperidin-3-amine hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves benzoylation of piperidin-3-amine derivatives. A standard method includes:

- Reagents : Benzoyl chloride reacted with piperidin-3-amine under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane or THF .

- Salt Formation : Hydrochloride salt formation is achieved via HCl gas or concentrated HCl in ethanol, enhancing solubility and stability .

- Optimization : Temperature control (0–25°C) and stoichiometric ratios (1:1.2 amine-to-benzoyl chloride) minimize side reactions like over-benzoylation .

Q. How is the compound characterized to confirm purity and structural integrity?

Key analytical methods include:

- NMR Spectroscopy : - and -NMR verify benzoyl group integration and piperidine ring conformation .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>97%) using C18 columns and acetonitrile/water gradients .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 212.72 for CHClN) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Q. What preliminary biological activities have been reported for this compound?

- Neurotransmitter Modulation : Structural analogs show affinity for dopamine D2 and serotonin 5-HT receptors in vitro, suggesting potential CNS activity .

- Solubility Considerations : The hydrochloride salt improves bioavailability in cell-based assays (e.g., IC studies) .

Advanced Research Questions

Q. How can chiral purity be achieved during synthesis, and what resolving agents are effective?

Q. What strategies address discrepancies between in vitro receptor binding and in vivo pharmacological effects?

Q. How do fluorinated derivatives (e.g., 3-fluoropiperidine analogs) enhance pharmacological profiles?

Q. What computational tools predict synthetic pathways and optimize reaction yields?

Q. How does the compound’s stability vary under different storage conditions?

- Thermal Stability : Decomposition occurs at >150°C (TGA data), requiring storage at 2–8°C .

- Light Sensitivity : UV-Vis spectroscopy shows <5% degradation after 6 months in amber glass vials .

Data Contradiction Analysis

Q. How should conflicting reports on receptor binding affinities be resolved?

Q. What methodological gaps exist in current toxicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.